![molecular formula C18H26ClNO2 B3066148 Lupinine o-methylbenzoicacid ester hydrochloride CAS No. 70782-18-2](/img/structure/B3066148.png)
Lupinine o-methylbenzoicacid ester hydrochloride
Overview
Description
Lupinine o-methylbenzoicacid ester hydrochloride is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields of research and industry. It is a derivative of Lupinine, a quinolizidine alkaloid present in the genus Lupinus .
Synthesis Analysis
Lupinine can be acylated by acid chlorides in anhydrous C6H6 in the presence of Et3N. The reaction occurs smoothly and produces O-acyl lupinines . This process is part of the study of metabolic transformations of lupinine derivatives .Molecular Structure Analysis
The molecular formula of Lupinine o-methylbenzoicacid ester hydrochloride is C18H26ClNO2. Lupinine has a trans-quinolizidine ring and an axial hydroxymethyl group .Chemical Reactions Analysis
The metabolism of lupinine and its derivatives in vivo comprises many enzymatic processes such as alkylation, acylation, and hydrolysis . The study of cholinesterase hydrolysis of lupinine derivatives is one stage in the study of their metabolic transformations .Physical And Chemical Properties Analysis
The molecular weight of Lupinine o-methylbenzoicacid ester hydrochloride is 323.9 g/mol. More detailed physical and chemical properties might need further experimental studies.Mechanism of Action
Safety and Hazards
Future Directions
Research is ongoing to find potentially therapeutic acetylcholinesterase inhibitory agents, both from natural and synthetic sources . A structure-activity relationship (SAR) model developed using linear discriminant analysis (LDA) of 11 SwissADME descriptors from the 50 lupinine esters revealed 5 key physicochemical features that allowed distinguishing active versus non-active compounds . This SAR model could be applied for the design of more potent lupinine ester-based acetylcholinesterase inhibitors .
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-methylbenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-14-7-2-3-9-16(14)18(20)21-13-15-8-6-12-19-11-5-4-10-17(15)19;/h2-3,7,9,15,17H,4-6,8,10-13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFCDZMUVCMOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2CCCN3C2CCCC3.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588704 | |
Record name | (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lupinine o-methylbenzoicacid ester hydrochloride | |
CAS RN |
70782-18-2 | |
Record name | (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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